molecular formula C17H22N2O3 B4912246 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide CAS No. 959246-53-8

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide

Cat. No.: B4912246
CAS No.: 959246-53-8
M. Wt: 302.37 g/mol
InChI Key: KTAHESFHYQPMIG-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It belongs to the class of isoxazole derivatives, a group known for diverse biological activities. Isoxazole-containing compounds, such as the herbicide isoxaben and the drug candidate quizartinib , are frequently explored for their potent and selective action on biological targets. The structure of this compound, which incorporates a 5-tert-butyl-isoxazol-3-yl group, is a key scaffold found in molecules with known bioactivity . Researchers investigate this compound and its analogs primarily for their potential as enzyme inhibitors or as novel agents in crop protection. Its exact mechanism of action is an area of active investigation, but it serves as a valuable building block in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-8-6-7-9-13(11)21-12(2)16(20)18-15-10-14(22-19-15)17(3,4)5/h6-10,12H,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAHESFHYQPMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156964
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-(2-methylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-53-8
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-(2-methylphenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959246-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-(2-methylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as the underlying mechanisms of action supported by various studies.

Chemical Structure and Properties

The compound consists of a 1,2-oxazole ring substituted with a tert-butyl group at position 5 and a propanamide moiety linked to a 2-methylphenoxy group. Its molecular formula is C16H21N3O2C_{16}H_{21}N_{3}O_{2}, and it has a molecular weight of 285.36 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, benzoxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimal Inhibitory Concentration (MIC)
3-(2-benzoxazol-5-yl)alanineBacillus subtilis16 µg/mL
H-Box[(2-OMe-4-NMe2)Ph]-OMeStaphylococcus aureus8 µg/mL
H-Box[3,4,5-(OMe)3Ph]-OMeEscherichia coli32 µg/mL

Anticancer Activity

The anticancer properties of oxazole derivatives are also well-documented. Studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The proposed mechanism includes the inhibition of cell cycle progression and induction of oxidative stress.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound NameIC50 (µM)
MCF-7N-(5-tert-butyl-1,2-oxazol-3-yl)-...15
A549N-(5-tert-butyl-1,2-oxazol-3-yl)-...20
PC3N-(5-tert-butyl-1,2-oxazol-3-yl)-...25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage in cancer cells, triggering apoptosis.
  • Cell Cycle Arrest : The compound might interfere with the normal progression of the cell cycle in cancer cells, leading to growth inhibition.

Case Studies

Several case studies have highlighted the effectiveness of oxazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that a related oxazole derivative significantly reduced bacterial load in infected mice models .
  • Cancer Treatment Trials : Clinical trials involving benzoxazole derivatives have shown promising results in reducing tumor size in patients with advanced breast cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole and Amide Motifs

A. N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide ()

  • Molecular Formula : C₂₁H₂₃N₃O₅S (MW: 429.49 g/mol) vs. Target Compound : C₁₉H₂₄N₂O₃ (MW: 328.41 g/mol, calculated).
  • Key Differences: The analogue contains a sulfamoyl bridge (-SO₂NH-) and an acetamide chain, whereas the target lacks sulfonamide and has a propanamide chain. Substituents: 5-methyl-oxazole vs. 5-tert-butyl-oxazole; 2-isopropylphenoxy vs. 2-methylphenoxy.
  • Physicochemical Properties :
    • Predicted pKa of the analogue: 5.58 ± 0.50 (sulfonamide acidity) . The target’s pKa would likely be higher (~8–10) due to the absence of sulfonamide and dominance of the amide/aryl ether groups.
    • Density: 1.332 g/cm³ (analogue) vs. estimated ~1.2–1.3 g/cm³ for the target.

B. 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide ()

  • Molecular Formula : C₇H₉ClN₂O₂ (MW: 188.61 g/mol) vs. Target Compound .
  • Key Differences: Chlorine substituent on the propanamide chain vs. 2-methylphenoxy group in the target. Smaller oxazole substituent (5-methyl vs. 5-tert-butyl).
  • Reactivity: The chloro group in the analogue may enhance electrophilicity, whereas the target’s phenoxy group increases steric bulk and lipophilicity.
Amide Derivatives with Alkyl/Aryl Substituents ()

Compounds 5a–5d (e.g., pentanamide, hexanamide) are sulfonamide-linked amides with varying alkyl chains. Key trends:

  • Melting Points: Decrease with longer alkyl chains (e.g., 180–182°C for butyramide 5a vs. 142–143°C for hexanamide 5c) . The target’s tert-butyl and phenoxy groups may lower its melting point compared to simpler amides.
  • Synthesis Yields : Moderate (45–51%) for 5a–5d , suggesting similar challenges in amide coupling for the target compound.
N,O-Bidentate Directing Groups ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of amides in metal catalysis. While the target lacks a hydroxy group, its 2-methylphenoxy moiety could act as a weak directing group, albeit less effective than N,O-bidentate systems .

Q & A

Q. What are the established synthetic routes for N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole core. A common approach includes:

  • Oxazole ring construction : Cyclization of nitriles with hydroxylamine derivatives under acidic or basic conditions, followed by tert-butyl group introduction via alkylation .
  • Phenoxypropanamide coupling : Reaction of the oxazole intermediate with 2-(2-methylphenoxy)propanoic acid derivatives using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel) or recrystallization (petroleum ether/ethyl acetate) to isolate the final product. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the oxazole ring (δ 6.8–7.2 ppm for oxazole protons), tert-butyl group (δ 1.3–1.5 ppm), and phenoxy moiety (δ 6.5–7.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect side products .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic or electrophilic reactions?

  • Oxazole ring : Participates in electrophilic substitution at the 4-position due to electron-rich heteroaromaticity. The tert-butyl group enhances steric hindrance, directing reactivity .
  • Phenoxy group : Acts as an electron-donating substituent, activating the adjacent propanamide chain for nucleophilic acyl substitution (e.g., hydrolysis under acidic/basic conditions) .

Advanced Research Questions

Q. What computational tools can elucidate reaction mechanisms involving this compound’s oxazole ring?

  • Density Functional Theory (DFT) : Calculates transition states and activation energies for cyclization or substitution reactions. For example, B3LYP/6-31G(d) optimizes geometries and predicts regioselectivity in oxazole functionalization .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes), identifying binding affinities for structure-activity relationship (SAR) studies .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in the propanamide chain) by acquiring spectra at low temperatures (−40°C) .
  • 2D NMR techniques : HSQC and HMBC correlate protons and carbons to confirm connectivity, especially in overlapping aromatic regions .

Q. What experimental design strategies optimize yield in large-scale synthesis?

  • Design of Experiments (DOE) : Varies parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, refluxing in THF with K2_2CO3_3 maximizes oxazole alkylation efficiency .
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progression in real time, reducing batch failures .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-labeled competitors) quantify affinity for targets like G-protein-coupled receptors .
  • Enzyme inhibition assays : Measures IC50_{50} values using fluorogenic substrates (e.g., acetylcholinesterase inhibition) .

Methodological Considerations

  • Handling hygroscopic intermediates : Store reagents under argon and use anhydrous solvents (e.g., molecular sieves for DMAP) .
  • Troubleshooting low yields : Increase equivalents of coupling agents (e.g., HATU) or employ microwave-assisted synthesis to accelerate slow steps .

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